Superior αvβ5 Integrin Antagonism of cRGDTFI Over Cilengitide in Cell Adhesion Assays
In a direct comparative study, the cyclic peptide cRGDTFI exhibited stronger inhibitory activity than cilengitide against αvβ5-mediated HeLa cell adhesion in solution [1]. While quantitative IC50 values for cell adhesion were not reported, the qualitative observation that cRGDTFI is more potent against αvβ5-mediated adhesion indicates that cilengitide has a distinct selectivity profile favoring αvβ3 over αvβ5.
| Evidence Dimension | Inhibition of αvβ5-mediated HeLa cell adhesion |
|---|---|
| Target Compound Data | IC50 not reported; less potent than cRGDTFI |
| Comparator Or Baseline | cRGDTFI (cyclic RGDTF-containing peptide) |
| Quantified Difference | cRGDTFI exhibited stronger inhibitory activity |
| Conditions | αvβ5-mediated HeLa cell adhesion in solution |
Why This Matters
This comparison underscores that cilengitide is not the most potent αvβ5 antagonist available, guiding researchers to select it for applications where αvβ3 selectivity is paramount.
- [1] Yamada Y, Onda T, Wada K, Hamada Y, Kikkawa Y, Nomizu M. Development and biological characterization of the cyclic peptide cRGDTFI with potent binding affinity for integrins αvβ3 and αvβ5. J Pept Sci. 2025 Jan;31(1):e3648. View Source
